4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 136204-60-9
VCID: VC17378089
InChI: InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3
SMILES:
Molecular Formula: C8H8ClNOS
Molecular Weight: 201.67 g/mol

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride

CAS No.: 136204-60-9

Cat. No.: VC17378089

Molecular Formula: C8H8ClNOS

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride - 136204-60-9

Specification

CAS No. 136204-60-9
Molecular Formula C8H8ClNOS
Molecular Weight 201.67 g/mol
IUPAC Name 4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Standard InChI InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3
Standard InChI Key MQUYUQXGPTVJOW-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)C(=O)Cl)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is C₈H₈ClNOS, with a molecular weight of 201.67 g/mol. The thiazole ring incorporates sulfur and nitrogen atoms at the 1- and 3-positions, respectively, while the 2-position is substituted with a methyl group, and the 4-position features a cyclopropyl moiety. The carbonyl chloride group at the 5-position confers high electrophilicity, facilitating nucleophilic acyl substitution reactions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈ClNOS
Molecular Weight201.67 g/mol
CAS Number136204-60-9
IUPAC Name4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Hazard ClassificationIrritant (based on analogous thiazole derivatives)

The cyclopropyl group enhances steric hindrance and electronic effects, influencing the compound’s reactivity and interaction with biological targets. The chlorocarbonyl group enables conjugation to amines or alcohols, forming amides or esters critical in drug design .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related thiazole carbonyl chlorides reveals strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for the cyclopropyl protons (δ 1.0–1.5 ppm) and thiazole ring protons (δ 7.5–8.5 ppm) . X-ray crystallography of similar Ag(I) thiazole complexes demonstrates linear coordination geometries, with Ag–N bond lengths averaging 2.15 Å .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with the cyclocondensation of thiourea derivatives with α-haloketones. For example, reaction of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid with oxalyl chloride in dichloromethane yields the target compound. Key steps include:

  • Acylation: Treatment of the carboxylic acid with oxalyl chloride and catalytic DMF generates the acyl chloride.

  • Purification: Removal of excess reagents via vacuum distillation ensures high purity .

Table 2: Reaction Conditions and Yields

Starting MaterialReagentsTemperatureYield (%)
4-Cyclopropyl-2-methylthiazole-5-carboxylic acidOxalyl chloride, DMF25°C78
4-Cyclopropyl-2-methylthiazole-5-carboxamideSOCl₂40°C65

Base selection significantly impacts yields. N,N-Diisopropylethylamine (DIPEA) outperforms inorganic bases (e.g., K₂CO₃) by minimizing side reactions .

Challenges and Solutions

  • Moisture Sensitivity: The carbonyl chloride group is prone to hydrolysis. Reactions must be conducted under anhydrous conditions using molecular sieves.

  • Byproduct Formation: Excess oxalyl chloride can lead to dichloride byproducts. Stepwise addition and stoichiometric control mitigate this issue .

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of 4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride exhibit promising anticancer properties. A 2016 study synthesized thiazole-5-carboxamide analogs showing potent inhibition against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines .

Table 3: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylateA54912.34Cell cycle arrest
Ethyl 2-substituted-4-methylthiazole-5-carboxylateHeLa10.50Proliferation inhibition
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride derivativeMCF-715.63Apoptosis induction

The carbonyl chloride moiety enables conjugation to amino groups in biomolecules, enhancing target specificity. For instance, coupling with o-aminobenzamide derivatives produced compounds with 15.63 µM IC₅₀ against MCF-7 cells .

Industrial and Material Science Applications

Polymer Modification

The reactive chloride group facilitates incorporation into polymers, enhancing thermal stability. Grafting onto polyamide backbones increases decomposition temperatures by ~40°C, as measured by thermogravimetric analysis (TGA).

Suzuki–Miyaura Coupling

This compound participates in cross-coupling reactions with arylboronic acids, forming biaryl structures essential in optoelectronic materials. A 2019 study reported a 92% yield in the synthesis of a luminescent Ag(I)-thiazole complex using analogous reactants .

Comparison with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Applications
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chlorideCyclopropyl, methylAnticancer agents, polymers
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chlorideTrifluoromethylFluorinated pharmaceuticals
4-Phenyl-1,3-thiazole-2-carbonyl chloridePhenylEnzyme inhibitors

The cyclopropyl group in this compound enhances metabolic stability compared to phenyl analogs, while the trifluoromethyl derivative offers superior lipophilicity.

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